![molecular formula C21H28N2 B10884687 N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B10884687.png)
N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, methyl, and 4-methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common method involves the reaction of benzyl chloride with N-methylpiperidine in the presence of a base such as sodium hydroxide. This reaction forms N-benzyl-N-methylpiperidine, which is then further reacted with 4-methylbenzyl chloride under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylbenzylamine: A simpler analogue with similar structural features but lacking the 4-methylphenyl group.
4-piperidinone, 3-methyl-1-(phenylmethyl)-: Another piperidine derivative with a different substitution pattern.
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: A compound with similar benzyl and methyl groups but different functional groups.
Uniqueness
N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H28N2 |
|---|---|
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C21H28N2/c1-18-8-10-20(11-9-18)17-23-14-12-21(13-15-23)22(2)16-19-6-4-3-5-7-19/h3-11,21H,12-17H2,1-2H3 |
InChI-Schlüssel |
BEQIRSRJRBDQRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)N(C)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


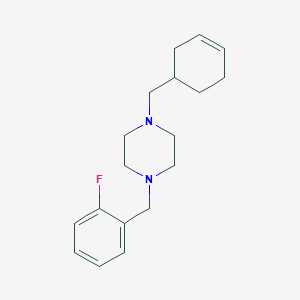
![2-{(5Z)-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B10884605.png)
![methyl 1-{[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10884618.png)
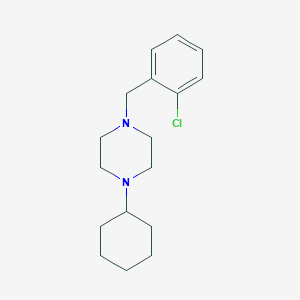
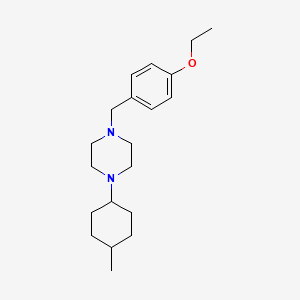
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate](/img/structure/B10884643.png)
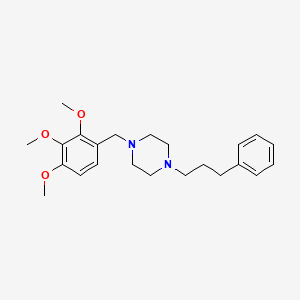
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884651.png)
![Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate](/img/structure/B10884668.png)
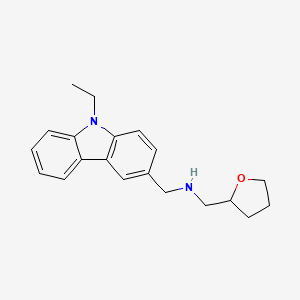
![1-[(2-Nitrophenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B10884678.png)
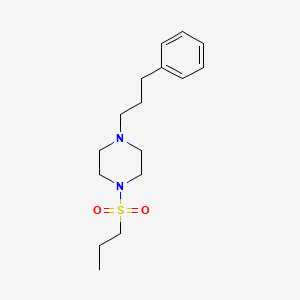
![Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B10884686.png)
![1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B10884688.png)
